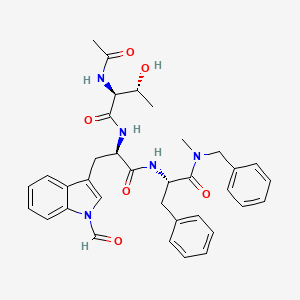

Ac-Thr-D-Trp(CHO)-Phe-NMeBzl

Beschreibung

Ac-Thr-D-Trp(CHO)-Phe-NMeBzl (TRI) is a tripeptide-derived neurokinin-1 (NK1) receptor antagonist originally developed as a substance P (SP) antagonist . Its structure features a formylated D-tryptophan [D-Trp(CHO)] and a C-terminal N-methylbenzylamine (NMeBzl) group, critical for receptor interaction. TRI was designed to mimic the C-terminal SP sequence, with modifications to enhance receptor affinity and metabolic stability. Conformational studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations revealed that TRI adopts low-energy conformers in solution that differ from earlier computational models but align with bioactive conformations observed in rigid NK1 antagonists .

Eigenschaften

Molekularformel |

C35H39N5O6 |

|---|---|

Molekulargewicht |

625.7 g/mol |

IUPAC-Name |

(2S,3R)-2-acetamido-N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-formylindol-3-yl)-1-oxopropan-2-yl]-3-hydroxybutanamide |

InChI |

InChI=1S/C35H39N5O6/c1-23(42)32(36-24(2)43)34(45)37-29(19-27-21-40(22-41)31-17-11-10-16-28(27)31)33(44)38-30(18-25-12-6-4-7-13-25)35(46)39(3)20-26-14-8-5-9-15-26/h4-17,21-23,29-30,32,42H,18-20H2,1-3H3,(H,36,43)(H,37,45)(H,38,44)/t23-,29-,30+,32+/m1/s1 |

InChI-Schlüssel |

WMFBGXXJQTWHFB-VOQLAZDYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4)NC(=O)C)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4)NC(=O)C)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacological Comparison of TRI, TRA, and TOI

- TRA : The addition of a methyl group to the α-position of the NMeBzl moiety (forming NMeαMeBzl) enhanced selectivity for NK1 over NK2/NK3 receptors by 2-fold compared to TRI .

- TOI : Replacement of phenylalanine (Phe) with (3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) increased potency 3-fold, likely due to Oic’s rigid, bicyclic structure mimicking the bioactive conformation of SP . NMR studies confirmed that TOI’s low-energy conformers overlap with those of TRI but exhibit improved receptor fit .

Branched Tripeptide Derivatives with Side Chain Modifications

Further analogs explored modifications to the dipeptide core D-Trp(CHO)-Phe-NMeBzl , which is critical for receptor recognition . Key findings include:

Table 2: Binding Affinity of Indolylcarbonyl Derivatives

| Compound Series | Substituent Position (Indolylcarbonyl) | Binding Affinity (IC50) |

|---|---|---|

| 2–4 | 2-position | ~10 nM |

| 5–7 | 3-position | ~5 nM |

- Indol-3-ylcarbonyl derivatives (e.g., compounds 5–7) showed 2-fold higher affinity than indol-2-ylcarbonyl analogs (compounds 2–4), attributed to better spatial alignment with the NK1 receptor’s hydrophobic pocket .

- Lysine-based dipeptides (e.g., compound 18b) retained potent activity even without the threonine moiety, highlighting the flexibility of the N-terminal region for further optimization .

Conformational and Receptor Binding Insights

- Conformational Analysis : TRI’s low-energy conformers in solution include structures resembling rigid NK1 antagonists (e.g., CP-96,345), suggesting these conformations are bioactive . TRA and TOI share similar conformers but with altered energy hierarchies, explaining their enhanced selectivity .

- Receptor Interaction : The D-Trp(CHO)-Phe-NMeBzl motif forms hydrogen bonds with NK1’s Glu193 and hydrophobic interactions with Phe268, critical for antagonism . Modifications like Oic in TOI strengthen these interactions by reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.